molecular formula C21H20N2O3S B2994531 2-(Benzylthio)-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 332051-80-6

2-(Benzylthio)-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B2994531
CAS RN: 332051-80-6
M. Wt: 380.46
InChI Key: SFOKEPZCKCZEFL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzylthio)-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylthio)-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Determination

The synthesis of complex organic molecules like 2-(Benzylthio)-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a fundamental aspect of medicinal chemistry and materials science. Compounds with similar structures have been synthesized to study their crystal structures through X-ray diffraction, providing insights into their molecular configurations and potential intermolecular interactions. For instance, studies on dihydropyridine derivatives have revealed detailed crystallographic information, aiding in the understanding of their chemical behavior and interaction potential (Moustafa & Girgis, 2007).

Physical Properties and Applications

The physical properties of dihydropyridine derivatives, including densities, viscosities, and ultrasonic velocities, have been measured in various solvents at different temperatures. These studies are crucial for understanding the solute-solvent interactions, which can significantly affect the stability and reactivity of these compounds. Such properties are essential for designing drugs with optimal delivery mechanisms and for creating materials with specific characteristics for technological applications (Baluja & Talaviya, 2016).

Anticonvulsant and Neurotoxicity Evaluation

Although you requested the exclusion of drug use and dosage information, it's worth noting that similar compounds have been evaluated for their biological activities, including anticonvulsant effects. Such studies contribute to the broader understanding of how structural modifications in chemical compounds can influence their pharmacological profiles, offering valuable insights for the development of new therapeutic agents (Shaquiquzzaman et al., 2012).

properties

IUPAC Name

6-benzylsulfanyl-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-26-19-10-15(8-9-18(19)24)16-11-20(25)23-21(17(16)12-22)27-13-14-6-4-3-5-7-14/h3-10,16,24H,2,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOKEPZCKCZEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.